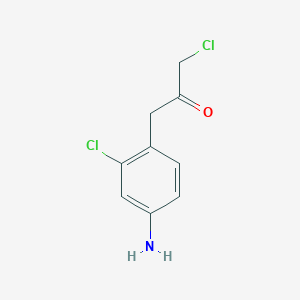
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H9ClINO. It is a halogenated ketone with an amino group, making it a versatile intermediate in organic synthesis. The compound is characterized by its unique structure, which includes an iodine atom, a chlorine atom, and an amino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one typically involves the halogenation of a precursor compound followed by the introduction of the amino group. One common method is the iodination of 3-aminoacetophenone, followed by chlorination and subsequent reaction with a suitable reagent to form the final product. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (iodine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-iodophenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Amino-2-chlorophenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and properties
Properties
Molecular Formula |
C9H9ClINO |
|---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
1-(3-amino-2-iodophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(12)9(6)11/h2-4,8H,12H2,1H3 |
InChI Key |
WCFYZSKQHZBTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


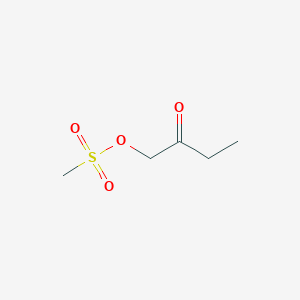
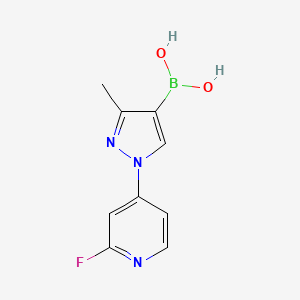
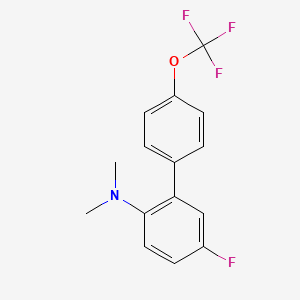
![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)

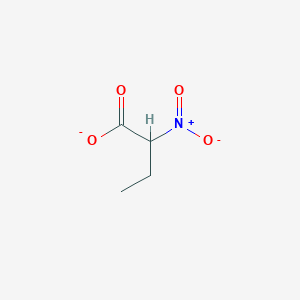

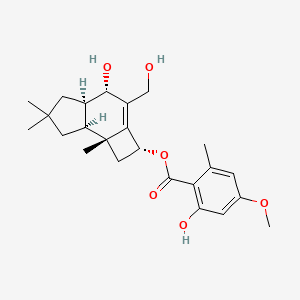
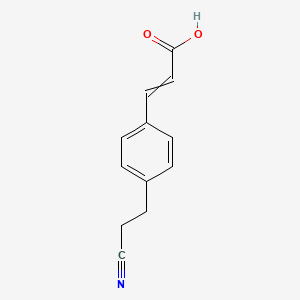
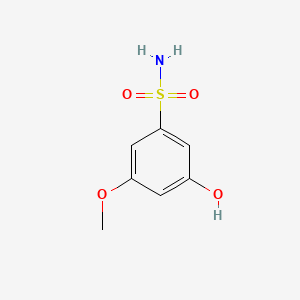
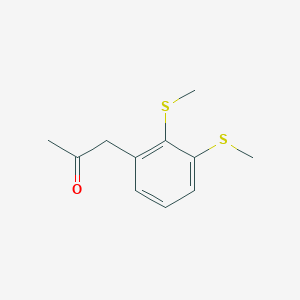
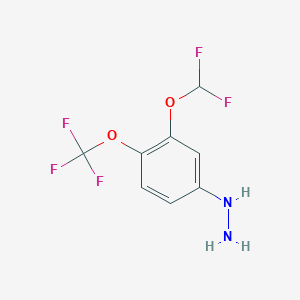
![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)
